molecular formula C6H15NO2S B1526178 4-Methanesulfonyl-2-methylbutan-2-amine CAS No. 1250515-16-2

4-Methanesulfonyl-2-methylbutan-2-amine

Cat. No. B1526178
M. Wt: 165.26 g/mol
InChI Key: OMENBDLFXMNVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09394297B2

Procedure details

At RT, Pd/C (1.262 g of 10% wt., 10.65 mmol) was added to a solution of 3-methyl-1-(methylsulfonyl)-3-nitrobutane (338a, 2.08 g, 10.65 mmol) in EtOH (53.3 mL) and DCM (53.3 mL). The reaction mixture was placed under hydrogen (46 psi) in a carbonate jacketed reaction vessel at RT for 16 h when the pressure had reduced to ambient pressure. The reaction vessel was pressurized again to 50 psi hydrogen for 3 d when the pressure had reduced to 40 psi. The mixture was filtered through a pad of Celite, covered with sand, and washed with DCM then MeOH. The filtrate was distilled to first remove the DCM and MeOH before a white solid was observed; this was filtered, washed with DCM, and dried in vacuo to give 2-methyl-4-(methylsulfonyl)butan-2-amine (338b, 1.62 g, 9.80 mmol, 92% yield) as a crystalline white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.27 (s, 6H) 2.00 (d, J=17.21 Hz, 1H) 2.00 (t, J=4.11 Hz, 1H) 3.02 (s, 3H) 3.29 (d, J=17.21 Hz, 1H) 3.29 (t, J=4.50 Hz, 1H) 8.20 (br. s., 2H). MS (ESI, pos. ion) m/z: 166.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-methyl-1-(methylsulfonyl)-3-nitrobutane
Quantity
2.08 g
Type
reactant
Reaction Step Three
Name
Quantity
53.3 mL
Type
solvent
Reaction Step Three
Name
Quantity
53.3 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.262 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N+:10]([O-])=O)([CH3:9])[CH2:3][CH2:4][S:5]([CH3:8])(=[O:7])=[O:6].C(=O)([O-])[O-].[H][H]>CCO.C(Cl)Cl.[Pd]>[CH3:1][C:2]([NH2:10])([CH2:3][CH2:4][S:5]([CH3:8])(=[O:7])=[O:6])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
3-methyl-1-(methylsulfonyl)-3-nitrobutane
Quantity
2.08 g
Type
reactant
Smiles
CC(CCS(=O)(=O)C)(C)[N+](=O)[O-]
Name
Quantity
53.3 mL
Type
solvent
Smiles
CCO
Name
Quantity
53.3 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.262 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction vessel at RT for 16 h when the pressure
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
washed with DCM
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled
CUSTOM
Type
CUSTOM
Details
to first remove the DCM and MeOH before a white solid
FILTRATION
Type
FILTRATION
Details
this was filtered
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CCS(=O)(=O)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.8 mmol
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.